2-(2-Aminoethylthiomethyl)-5-dimethylaminomethylfuran
Overview
Description
2-(2-Aminoethylthiomethyl)-5-dimethylaminomethylfuran is a chemical compound of interest due to its potential applications in various fields of chemistry and materials science. This compound, part of the broader class of furan derivatives, is studied for its unique structural and chemical properties.
Synthesis Analysis
The synthesis of furan derivatives often involves strategies like formal [2+2] cycloaddition-retroelectrocyclization, hydrosilylation reactions, and other catalytic methods to introduce functional groups and complex substituents. For example, the synthesis of 2-aminofuran derivatives can be achieved through a formal [2+2] cycloaddition-retroelectrocyclization of 2-propyn-1-ols with tetracyanoethylene, followed by intramolecular nucleophilic addition, under mild conditions yielding the product through a simple purification procedure (Shoji et al., 2017).
Molecular Structure Analysis
The molecular structure of furan derivatives, including 2-(2-Aminoethylthiomethyl)-5-dimethylaminomethylfuran, is characterized by the presence of a furan ring substituted with various functional groups. Structural analysis often involves X-ray crystallography or NMR studies to determine the conformational flexibility and electronic effects influencing the compound's reactivity and interactions (Pyrih et al., 2023).
Chemical Reactions and Properties
Furan derivatives undergo various chemical reactions, including cycloadditions, nucleophilic additions, and tautomerisation. These reactions are pivotal in modifying the chemical structure for specific applications. The introduction of amino and dimethylamino groups, for instance, can significantly alter the compound's electronic properties and reactivity (Prajapati & Thakur, 2005).
Physical Properties Analysis
The physical properties of furan derivatives like 2-(2-Aminoethylthiomethyl)-5-dimethylaminomethylfuran are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are essential for their application in material science and organic synthesis.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are crucial for understanding the compound's behavior in different chemical environments. For example, the basicity of the furan ring can affect its interaction with acids and bases, influencing the compound's suitability for specific reactions or applications (Mikhailenko et al., 1975).
Scientific Research Applications
Solid-Phase Peptide Synthesis : A study demonstrated that 2-methyltetrahydrofuran, a related compound, is a greener alternative for incorporating the first amino acids in solid-phase peptide synthesis, offering comparable results and a safer environment for human health (Al Musaimi et al., 2018).
Potential Antiradiation Drugs : Research on S-substituted derivatives of 2-aminoethanethiol hydrobromide, which shares a structural similarity, indicated their potential as antiradiation drugs (Johnston & Gallagher, 1961).
Virucidal Activity Against Herpes Simplex : A new drug, 5-amino-2-(dimethylaminoethyl)-benzo-[de]-isoquinolin-1.3-dione, showed virucidal activity against herpes simplex type 2 (HSV-2), highlighting the medical potential of related compounds (GARCIA GANCEDO et al., 2005).
Cytotoxicity Studies : New compounds with unique structures, including aminopropyl dimethylsilyl substituted furans, exhibited cytotoxic effects, underscoring the importance of furan derivatives in medical research (Ignatovich et al., 2013).
Biorefinery Applications : The reduction of biomass-derived furanic compounds with hydrogen can produce useful products like cyclopentanone, 1,5-pentanediol, and 1,6-hexanediol, with potential for biorefinery applications (Nakagawa et al., 2013).
Detection of Amino Acids and Serotonin in Nervous Tissue : Dansyl-Cl, a derivative, is used for detecting amino acids and serotonin in nervous tissue, useful in biological research (Leonard & Osborne, 1975).
Basicity in Mono- and Dimethine Dyes : The heterocyclic rings of 2-dimethylamino-5-formylfurans, -thiophenes, and -selenophenes, including 2-dimethylamino-5-furan, are highly basic, important for dye chemistry (Mikhailenko et al., 1975).
Oligoribonucleotide Synthesis : Dimethylaminomethylene-protected purine H-phosphonates enable the synthesis of biochemically active oligoribonucleotides, important for molecular biology (Ott et al., 1994).
Potential as an Anti-Cancer Drug : A heterocyclic azo-Schiff base dye, derived from related compounds, has shown potential as an anti-cancer drug, particularly against human breast cancer cell lines (Al-adilee & Hasan, 2021).
Antitumor Activity : 5-Substituted derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide demonstrated in vivo antitumor activity, with a broad spectrum of action due to their predominantly monocation form (Denny et al., 1987).
properties
IUPAC Name |
2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2OS/c1-12(2)7-9-3-4-10(13-9)8-14-6-5-11/h3-4H,5-8,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGCGQJHMUYGLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CSCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216580 | |
Record name | 5-((2-Aminoethyl)thiomethyl)-N,N-dimethyl-2-furanmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethylthiomethyl)-5-dimethylaminomethylfuran | |
CAS RN |
66356-53-4 | |
Record name | 5-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66356-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-((2-Aminoethyl)thiomethyl)-N,N-dimethyl-2-furanmethanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066356534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-((2-Aminoethyl)thiomethyl)-N,N-dimethyl-2-furanmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-furfurylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.282 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-(((2-AMINOETHYL)THIO)METHYL)-N,N-DIMETHYL-2-FURANMETHANAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8W8I89W43 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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